molecular formula C10H7F2NO B11901515 2-(Difluoromethyl)-6-hydroxyquinoline

2-(Difluoromethyl)-6-hydroxyquinoline

Cat. No.: B11901515
M. Wt: 195.16 g/mol
InChI Key: FZUWRLCEUKCHQB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-hydroxyquinoline is a compound of significant interest in the field of organic chemistry. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxyquinoline typically involves the introduction of the difluoromethyl group into the quinoline scaffold. One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like copper or iron under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(Difluoromethyl)-6-hydroxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-6-hydroxyquinoline
  • 2-(Chloromethyl)-6-hydroxyquinoline
  • 2-(Bromomethyl)-6-hydroxyquinoline

Comparison: 2-(Difluoromethyl)-6-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond formation ability, enhancing the compound’s overall stability and activity .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-6-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)9-3-1-6-5-7(14)2-4-8(6)13-9/h1-5,10,14H

InChI Key

FZUWRLCEUKCHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)F)C=C1O

Origin of Product

United States

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